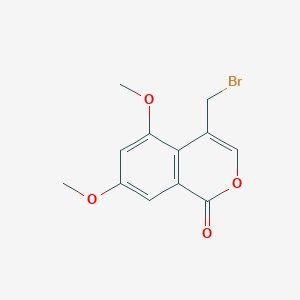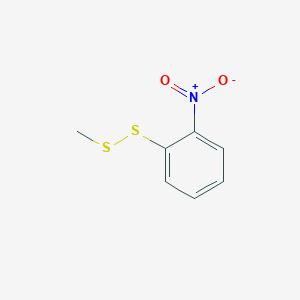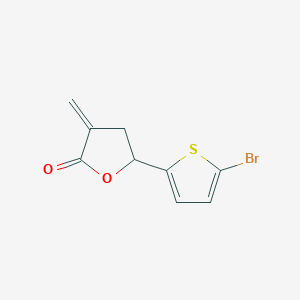
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one is an organic compound that features a brominated thiophene ring fused to a methylideneoxolanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one typically involves the bromination of thiophene derivatives followed by cyclization reactions. One common method includes the use of 5-bromo-2-thiophene-carboxaldehyde as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of catalysts such as Chloramine-T and microwave irradiation to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often utilize green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield sulfoxides or sulfones .
Scientific Research Applications
5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one involves its interaction with molecular targets through its functional groups. The bromine atom and the thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity . The exact pathways and molecular targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(5-Bromothiophen-2-yl)-3-methylideneoxolan-2-one include:
2-(5-Bromothiophen-2-yl)-5-substituted-1,3,4-oxadiazoles: These compounds share the brominated thiophene ring and have similar reactivity.
5-(4-Bromophenyl)-3-methylideneoxolan-2-one: This compound has a similar structure but with a brominated phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
71741-43-0 |
|---|---|
Molecular Formula |
C9H7BrO2S |
Molecular Weight |
259.12 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C9H7BrO2S/c1-5-4-6(12-9(5)11)7-2-3-8(10)13-7/h2-3,6H,1,4H2 |
InChI Key |
HAMQWBJCCXPHMA-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(OC1=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
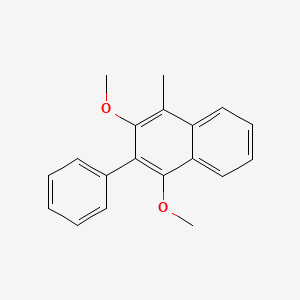
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)
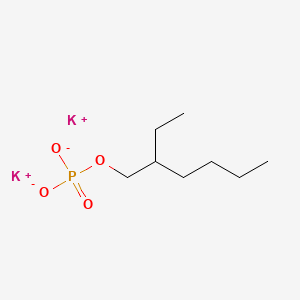
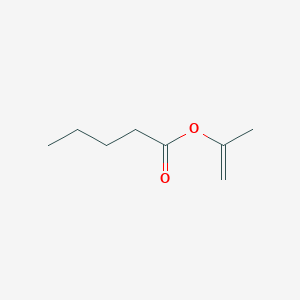

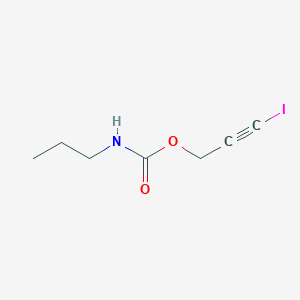
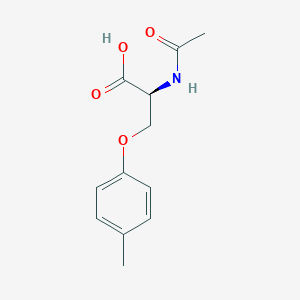

![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)

![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
